molecular formula C8H16N2O2 B13497501 N-methoxy-N-methylpiperidine-3-carboxamide

N-methoxy-N-methylpiperidine-3-carboxamide

Cat. No.: B13497501
M. Wt: 172.22 g/mol
InChI Key: ZJTGDOHLGMRVER-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpiperidine-3-carboxamide is a chemical compound with the CAS Number 1177353-95-5 and a molecular formula of C8H17ClN2O2 . It is a piperidine derivative that functions as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structural features make it a valuable scaffold for the development of novel compounds, particularly in the construction of more complex molecules. For instance, the related Boc-protected analog (1-Boc-N-methoxy-N-methylpiperidine-3-carboxamide, CAS 189442-78-2) is a common precursor used in synthetic pathways . Piperidine carboxamide derivatives are of significant interest in pharmaceutical research for their potential biological activities. While specific research on this exact compound is not widely published in the available literature, closely related piperidine structures have been investigated as key intermediates in the development of novel analgesics targeting opioid receptors and as potential inhibitors of molecular targets like Hsp90 in cancer research . The N-methoxy-N-methylamide (Weinreb amide) group is particularly valuable, as it is commonly used to control reactions with organometallic reagents, such as Grignard or organolithium compounds, to produce ketones without over-addition. This property makes this compound a crucial intermediate for accessing a diverse array of ketone-based chemical space from the piperidine carboxylate core. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific application.

Properties

IUPAC Name

N-methoxy-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGDOHLGMRVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Synthetic Methodologies for N Methoxy N Methylpiperidine 3 Carboxamide

Direct Synthesis Strategies of N-methoxy-N-methylpiperidine-3-carboxamide

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies.

A convergent synthesis involves the independent preparation of the key structural fragments—the piperidine-3-carboxylic acid core and the N,O-dimethylhydroxylamine nucleophile—which are then combined in a final step. For instance, N-Boc-piperidine-3-carboxylic acid is synthesized separately, often starting from commercially available precursors, and is then activated and coupled with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb amide. This approach is efficient as it allows for the optimization of each fragment's synthesis independently before the final coupling reaction.

A divergent synthesis , conversely, would begin with a common intermediate that can be elaborated into a variety of final products. A plausible divergent route would start with a versatile precursor, such as N-Boc-piperidine-3-carboxylic acid methyl ester. This common intermediate could be hydrolyzed to the carboxylic acid and converted to the target Weinreb amide, or alternatively, undergo other transformations at the ester position to generate a library of different piperidine-3-carboxamide derivatives. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The critical step in synthesizing this compound is the amide bond formation between a piperidine-3-carboxylic acid precursor and N,O-dimethylhydroxylamine. The efficiency of this coupling reaction is highly dependent on the choice of coupling reagent, solvent, base, and reaction temperature. A variety of peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the hydroxylamine (B1172632). wikipedia.orgsigmaaldrich.com

Key parameters for optimization include:

Coupling Reagent : Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. peptide.com Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective, particularly for sterically hindered substrates. sigmaaldrich.com

Solvent : Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are frequently used solvents due to their ability to dissolve the reactants and facilitate the reaction.

Base : A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the hydroxylamine and to facilitate the coupling reaction.

Temperature : Reactions are typically initiated at 0 °C to control the initial exothermic reaction of the activating agent and then allowed to warm to room temperature to proceed to completion.

Table 1: Comparison of Coupling Reagents for Weinreb Amide Formation
Coupling Reagent SystemTypical SolventKey AdvantagesPotential Drawbacks
EDC / HOBtDCM, DMFCost-effective; water-soluble byproducts (for EDC). peptide.comHOBt is potentially explosive; moderate reactivity. nih.gov
DCC / HOBtDCMEffective and widely used in solution-phase.Forms insoluble dicyclohexylurea (DCU) byproduct, difficult to remove. peptide.com
HBTU / DIPEADMFHigh efficiency; fast reaction times. bachem.comCan cause guanidinylation of primary amines; allergenic potential. sigmaaldrich.com
HATU / DIPEADMFVery high reactivity, useful for difficult couplings; low racemization. sigmaaldrich.comHigher cost; based on potentially explosive HOAt. bachem.com
COMU / DIPEADMFHigh reactivity comparable to HATU; non-explosive Oxyma Pure-based. bachem.comRelatively new and higher cost.

Enantioselective and Diastereoselective Approaches to this compound

The piperidine (B6355638) ring in this compound contains a stereocenter at the C3 position. Enantioselective synthesis is crucial for applications where a single enantiomer is required.

Enantioselective synthesis typically starts with an enantiomerically pure precursor, such as (R)- or (S)-nipecotic acid (piperidine-3-carboxylic acid). The primary challenge is to preserve the stereochemical integrity of the C3 center during the subsequent amidation reaction. The use of modern peptide coupling reagents like HATU or COMU, often in combination with additives like HOBt or its safer alternative Oxyma Pure, is known to minimize racemization during the activation of the carboxylic acid. peptide.combachem.com

Diastereoselective approaches are relevant when additional stereocenters are present or are being introduced into the piperidine ring. For instance, the hydrogenation of a substituted pyridine (B92270) precursor can lead to the formation of diastereomers. The choice of catalyst (e.g., rhodium, platinum) and reaction conditions can influence the diastereomeric ratio of the resulting piperidine. rsc.orgwhiterose.ac.uk Furthermore, diastereoselective methods such as the α-lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can be used to install substituents with high stereocontrol. whiterose.ac.uk

Precursor Design and Synthesis for this compound

Strategies for Piperidine Ring Construction

The piperidine scaffold can be constructed through several robust synthetic methods.

Hydrogenation of Pyridine Derivatives : This is one of the most common methods for synthesizing the piperidine ring. The catalytic hydrogenation of pyridine-3-carboxylic acid (nicotinic acid) or its esters provides direct access to the piperidine-3-carboxylic acid core. rsc.org Historically, this reaction was challenging due to decarboxylation under harsh conditions. google.com Modern methods using catalysts like rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) under milder conditions of temperature and pressure allow for the efficient reduction of the pyridine ring while preserving the carboxyl group. rsc.orgresearchgate.netacs.org

Intramolecular Cyclization : Piperidines can be formed through the cyclization of linear precursors. nih.gov

Reductive Amination : An amino group at one end of a five-carbon chain can react with a terminal aldehyde or ketone to form a cyclic imine, which is then reduced in situ to the piperidine.

Intramolecular aza-Michael Addition : A primary or secondary amine can add to an α,β-unsaturated ester, ketone, or nitrile within the same molecule to form the six-membered ring. nih.gov

Radical Cyclization : Aryl radical species, generated via photoredox catalysis from linear aryl halide precursors, can undergo regioselective cyclization to construct complex spiropiperidines and related structures. nih.gov

Synthesis from Chiral Pool Precursors : Enantiomerically pure piperidines can be synthesized from readily available chiral molecules. For example, L-glutamic acid can be converted through a multi-step sequence involving reduction and tosylation into a precursor that cyclizes upon reaction with an amine to form a chiral 3-substituted piperidine. niscpr.res.in

Methodologies for Carboxamide Formation and N-Substitution (e.g., from esters and N,O-dimethylhydroxylamine)

The formation of the N-methoxy-N-methylamide (Weinreb amide) is a well-established transformation in organic synthesis. wikipedia.org The reaction involves the acylation of N,O-dimethylhydroxylamine, typically supplied as its hydrochloride salt. mychemblog.com

The most common precursor is the carboxylic acid itself (e.g., N-Boc-piperidine-3-carboxylic acid). The acid is activated in situ using a coupling reagent, as detailed in section 2.1.2. The activated species (e.g., an OBt ester, acid anhydride, or acylphosphonium salt) is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. wikipedia.orgsigmaaldrich.com

Alternatively, other activated carboxylic acid derivatives can be used:

Acid Chlorides : The carboxylic acid can be converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. The acid chloride reacts readily with N,O-dimethylhydroxylamine in the presence of a base. mychemblog.com

Esters : Esters can be converted directly to Weinreb amides using aluminum-based reagents. For example, treatment of a methyl or ethyl ester with a pre-formed complex of trimethylaluminum (B3029685) (AlMe₃) and N,O-dimethylhydroxylamine hydrochloride provides the desired amide. wikipedia.org

Table 2: Common Methods for Weinreb Amide Formation from Carboxylic Acid Derivatives
Starting MaterialReagentsDescription
Carboxylic AcidCoupling Reagent (e.g., EDC, HATU), Base (e.g., DIPEA), Me(MeO)NH·HClOne-pot activation and coupling; mild conditions, wide functional group tolerance. sigmaaldrich.com
Acid ChlorideBase (e.g., Pyridine, TEA), Me(MeO)NH·HClHigh reactivity; requires a two-step process (acid to acid chloride, then coupling). mychemblog.com
EsterAlMe₃ or i-PrMgCl, Me(MeO)NH·HClDirect conversion of esters, useful when the acid is unstable or difficult to isolate. wikipedia.org
Carboxylic AcidPPh₃ / I₂, Base (e.g., DIPEA), Me(MeO)NH·HClMild conversion using readily available and inexpensive reagents. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, a Weinreb amide, is crucial for developing sustainable pharmaceutical and chemical processes. This involves a critical evaluation of solvents, reagents, and reaction conditions to enhance efficiency and minimize environmental impact. A plausible synthetic route to this compound involves the coupling of a suitable piperidine-3-carboxylic acid derivative with N,O-dimethylhydroxylamine. Green chemistry considerations for this process are detailed below.

Solvent Minimization and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional amide bond formations often utilize hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Green chemistry encourages the minimization of solvent use or the substitution of hazardous solvents with more environmentally friendly alternatives. rsc.org

Recent research has highlighted several greener solvents for amide coupling reactions, which could be applicable to the synthesis of this compound. bohrium.com These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as carbonate solvents like dimethyl carbonate (DMC). bohrium.comacs.org For instance, enzymatic methods for amide bond formation have been successfully carried out in CPME, demonstrating its potential as a green solvent. nih.gov The selection of an appropriate green solvent would depend on factors such as reactant solubility, reaction temperature, and compatibility with the chosen coupling reagents.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another effective strategy for solvent minimization. psu.eduresearchgate.net For the synthesis of this compound, a one-pot approach could involve the in-situ activation of a piperidine-3-carboxylic acid derivative followed by the addition of N,O-dimethylhydroxylamine, thus reducing the need for intermediate isolation and purification steps that often require large volumes of solvents. psu.edu

Below is a table comparing potential reaction media for the synthesis of this compound, based on their green chemistry credentials.

SolventClassificationKey Considerations
Dichloromethane (DCM)HazardousCommonly used but associated with health and environmental risks. rsc.org
N,N-Dimethylformamide (DMF)HazardousEffective solvent but has toxicity concerns. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeBio-derived, lower toxicity profile. bohrium.com
Cyclopentyl methyl ether (CPME)Greener AlternativeGood performance in amide synthesis, favorable environmental profile. bohrium.comnih.gov
Dimethyl carbonate (DMC)Greener AlternativeLow toxicity, biodegradable. bohrium.com
EthanolGreener AlternativeBio-derived, low toxicity, but may have limited solubility for some reactants.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from a piperidine-3-carboxylic acid and N,O-dimethylhydroxylamine using a coupling reagent can be analyzed for its atom economy. The theoretical atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For example, using a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) generates dicyclohexylurea as a byproduct, which has a high molecular weight and thus lowers the atom economy. peptide.com In contrast, catalytic methods for amide bond formation, which are an active area of research, can offer significantly higher atom economy as the catalyst is used in substoichiometric amounts. rsc.org

The table below illustrates a theoretical atom economy calculation for the synthesis of this compound from N-Boc-piperidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride, using a generic coupling agent that facilitates the reaction without being incorporated into the final product.

ReactantMolecular FormulaMolecular Weight ( g/mol )
N-Boc-piperidine-3-carboxylic acidC11H19NO4229.27
N,O-Dimethylhydroxylamine hydrochlorideC2H8ClNO97.55
Product
This compoundC8H16N2O2172.22

Note: This calculation is a simplified representation and does not include the mass of the coupling agents and bases, which would lower the practical atom economy.

Reactivity Profiles and Reaction Mechanisms of N Methoxy N Methylpiperidine 3 Carboxamide

Chemical Transformations of the Carboxamide Moiety in N-methoxy-N-methylpiperidine-3-carboxamide

The carboxamide moiety in this compound is a Weinreb amide. This functional group is known for its unique stability and predictable reactivity, which distinguishes it from other amides. Its reactions are central to its utility in organic synthesis, primarily as a precursor to ketones and aldehydes.

The hydrolysis of amides to carboxylic acids is a fundamental transformation, though often requiring forceful conditions. Tertiary amides, such as the N-methoxy-N-methylamide group, are generally more resistant to hydrolysis than primary or secondary amides. umich.eduresearchgate.net The reaction can be catalyzed by either acid or base.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate. researchgate.net The collapse of this intermediate to form the carboxylate and N,O-dimethylhydroxylamine is generally slow because the leaving group would be an anion of N,O-dimethylhydroxylamine, which is a relatively strong base. Consequently, vigorous conditions like high temperatures and strong alkali concentrations are typically required. researchgate.net

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. A subsequent proton transfer and elimination of N,O-dimethylhydroxylamine yields the carboxylic acid.

The reverse reaction, amidation, can be used to form the Weinreb amide from the corresponding piperidine-3-carboxylic acid. This typically involves activating the carboxylic acid with a coupling agent (like 2-chloro-1-methylpyridinium (B1202621) iodide) followed by reaction with N,O-dimethylhydroxylamine hydrochloride. researchgate.net

Table 1: General Conditions for Weinreb Amide Hydrolysis

ConditionReagentsTypical TemperatureOutcome
Acidic Aqueous HCl or H₂SO₄RefluxPiperidine-3-carboxylic acid
Basic Aqueous NaOH or KOHRefluxSodium piperidine-3-carboxylate

A key feature of the N-methoxy-N-methylamide group is its behavior upon reduction. Unlike other amides which are typically reduced to amines, Weinreb amides can be cleanly converted to aldehydes. This is achieved using mild hydride reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures.

The reaction mechanism involves the formation of a stable five-membered chelate intermediate after the initial hydride attack. researchgate.net This intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, the chelate hydrolyzes to release the aldehyde. This stability prevents the common over-reduction to the alcohol, which is a frequent side reaction in the reduction of esters and other amides.

Conversely, the conversion of Weinreb amides to ketones is readily achieved by reaction with organometallic reagents such as Grignard or organolithium reagents. researchgate.net The same stable chelated intermediate is formed, which collapses upon workup to yield the ketone.

Oxidation of the amide group itself is not a common transformation under standard conditions. The piperidine (B6355638) ring, however, contains a tertiary amine that is susceptible to oxidation.

Table 2: Key Transformations of the Weinreb Amide Moiety

Reagent(s)TemperatureProduct Type
LiAlH₄ or DIBAL-H-78 °C to 0 °CAldehyde
Grignard (R-MgX)0 °C to RTKetone
Organolithium (R-Li)-78 °C to RTKetone

Reactivity of the Piperidine Ring System in this compound

The piperidine ring is a saturated N-heterocycle that imparts specific reactivity to the molecule. Its reactions primarily involve the nitrogen atom or, through specific activation, the C-H bonds of the ring.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. It readily reacts with electrophiles. For instance, N-alkylation or N-acylation can occur with alkyl halides or acyl chlorides, respectively. This reactivity is fundamental but may be modulated by the steric hindrance and electronic effects of the carboxamide group at the 3-position.

Direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is generally not feasible due to the lack of π-electrons. However, functionalization of the C-H bonds alpha to the nitrogen can be achieved through strategies involving the formation of an iminium ion intermediate. acs.org This can be accomplished by oxidation of the tertiary amine, followed by elimination to form the endocyclic iminium ion, which then acts as an electrophile for various nucleophiles. acs.org

Nucleophilic substitution reactions on the piperidine ring itself are uncommon unless a leaving group is present. However, the piperidine moiety as a whole can act as a nucleophile in substitution reactions, for example, in the amination of activated aromatic or heterocyclic systems. ntu.edu.sgnih.gov

Piperidine scaffolds can be synthesized through various ring-closing reactions. Intramolecular reductive amination of δ-amino aldehydes or ketones is a classic and effective method. nih.gov Another powerful technique is the ring-closing metathesis of a diene precursor containing a nitrogen atom. researchgate.net

Conversely, the piperidine ring can undergo ring-opening reactions. One method involves Hofmann elimination, where the nitrogen is quaternized with methyl iodide, followed by treatment with a base like silver oxide to induce elimination and open the ring. Oxidative cleavage of the ring is another possibility, which can lead to reactive diformyl intermediates that can be used in subsequent synthetic steps. nih.govresearchgate.net

Table 3: Representative Ring Transformations for Piperidine Scaffolds

Reaction TypeGeneral MethodKey Intermediate/ReagentResult
Ring-Closing Intramolecular Reductive Aminationδ-Amino carbonylPiperidine formation nih.gov
Ring-Closing Ring-Closing Metathesis (RCM)Diene precursor, Grubbs' catalystPiperidine formation researchgate.net
Ring-Opening Hofmann EliminationCH₃I, Ag₂O, heatRing-opened alkene
Ring-Opening Oxidative CleavageOsO₄/NMO, then NaIO₄Dicarbonyl compound nih.gov

Mechanistic Investigations of this compound Reactions

The mechanisms underpinning the reactivity of this compound are a composite of those established for its constituent functional groups.

Reactions at the Weinreb amide carbonyl are defined by the formation of a tetrahedral intermediate. In the case of reduction by hydride reagents or reaction with organometallics, this intermediate is stabilized by chelation between the carbonyl oxygen, the methoxy (B1213986) oxygen, and the metal cation (e.g., Li⁺ or Mg²⁺). researchgate.net This chelation is crucial for preventing the expulsion of the methoxy-methylamino group and subsequent over-reduction or further addition, which is the key to isolating aldehydes and ketones, respectively.

Mechanisms involving the piperidine ring often center on the nitrogen atom. For intramolecular cyclizations leading to piperidine formation, the key step is the nucleophilic attack of the amine onto an electrophilic carbon center (e.g., an iminium ion formed in situ) to forge the final C-N bond of the ring. nih.govmdpi.com Ring-opening and expansion protocols can proceed through oxidative cleavage of a C=C bond within a precursor ring, followed by a double reductive amination that closes a new, larger piperidine ring. nih.gov These processes are often stereocontrolled, allowing for the synthesis of specific diastereomers. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

The N-methoxy-N-methylamide functionality is renowned for its controlled reactivity towards nucleophiles, a characteristic attributed to the formation of a stable tetrahedral intermediate. wisc.edu This stability prevents the common issue of over-addition seen with other carboxylic acid derivatives. wisc.edu

From a thermodynamic standpoint, the stability of this intermediate is a crucial factor. DFT calculations on similar systems have shown that the chelation of the metal cation by both the oxygen of the carbonyl group and the oxygen of the N-methoxy group in the tetrahedral intermediate significantly lowers its energy, making it less prone to collapse and subsequent reaction with a second equivalent of the nucleophile. nih.gov For instance, in reactions with organolithium reagents, this stable intermediate requires an acidic workup to collapse and yield the final ketone product.

While specific kinetic data such as rate constants and activation energies for this compound are not extensively documented, studies on analogous Weinreb amides provide valuable insights. The rate of reaction is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. For example, reactions involving Grignard reagents are typically fast, even at low temperatures. Kinetic investigations into the Grignard reaction with related alkoxysilanes have determined pseudo-first-order rate constants and have highlighted the importance of steric effects in these reactions. kirj.ee

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles.

Nucleophile (Nu)SolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
CH₃MgBrTHF-78Data not availableData not available
PhLiDiethyl Ether-78Data not availableData not available
LiAlH₄THF0Data not availableData not available
DIBAL-HToluene-78Data not availableData not available

Note: This table is illustrative and intended to represent the type of data that would be relevant for a full kinetic analysis. Currently, specific experimental values for this compound are not available in the cited literature.

Transition State Analysis and Reaction Pathway Elucidation (e.g., N-acyliminium ion chemistry)

The piperidine ring of this compound can participate in reactions involving the formation of an N-acyliminium ion. This highly electrophilic intermediate is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. arkat-usa.org The formation of the N-acyliminium ion typically involves the departure of a leaving group from the alpha-carbon to the nitrogen, a process that can be promoted by a Lewis acid or protic acid.

Transition state calculations for the cyclization of N-acyliminium ions have been instrumental in understanding the stereochemical outcomes of these reactions. e3s-conferences.org The geometry of the transition state, whether it adopts a chair-like or boat-like conformation, dictates the stereochemistry of the product. arkat-usa.org For intramolecular cyclizations, the length and nature of the tether connecting the nucleophile and the iminium ion are critical in determining the reaction's course and stereoselectivity. nih.gov

In the context of this compound, the formation of an N-acyliminium ion at the C2 or C6 position of the piperidine ring would create a reactive electrophile. The subsequent attack by a nucleophile would lead to the formation of a substituted piperidine derivative. The transition state for this process would involve the developing bond between the nucleophile and the iminium carbon, with the piperidine ring adopting a conformation that minimizes steric interactions.

Influence of the N-methoxy-N-methyl Group on this compound Reactivity

Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density on the adjacent carbonyl group. nih.govnih.govresearchgate.netresearchgate.netwikipedia.org However, the nitrogen atom's lone pair is also delocalized into the carbonyl, a characteristic feature of amides. The presence of the electronegative oxygen on the nitrogen atom in the Weinreb amide can modulate this delocalization. This electronic environment influences the electrophilicity of the carbonyl carbon, making it reactive enough to engage with strong nucleophiles but not so reactive as to promote over-addition. Furthermore, the electron-donating nature of the methoxy group can subtly influence the basicity of the piperidine nitrogen. nih.govresearchgate.net

Steric Effects: The N-methoxy-N-methyl group is sterically demanding. organic-chemistry.org This steric bulk can influence the conformational preferences of the piperidine ring and can direct the approach of incoming reagents. For instance, in reactions involving the piperidine ring, the steric hindrance posed by the carboxamide group at the 3-position could favor the formation of an N-acyliminium ion at the less hindered C6 position over the C2 position, or influence the facial selectivity of a nucleophilic attack on such an intermediate.

Advanced Spectroscopic and Structural Characterization of N Methoxy N Methylpiperidine 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-methoxy-N-methylpiperidine-3-carboxamide

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide significant information regarding its molecular framework.

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine (B6355638) ring protons, the N-methoxy protons, and the N-methyl protons. Due to the chiral center at the 3-position of the piperidine ring, the protons on the ring would exhibit complex splitting patterns. The protons adjacent to the nitrogen atom (at C2 and C6) would likely appear as multiplets in the downfield region of the aliphatic spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group would be the most deshielded, appearing at the downfield end of the spectrum. The carbons of the N-methoxy and N-methyl groups would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~170-175
N-OCH₃~3.70 (s)~61-62
N-CH₃~3.20 (s)~32-34
Piperidine-CH (C3)Multiplet~40-45
Piperidine-CH₂ (C2, C6)Multiplets~45-55
Piperidine-CH₂ (C4, C5)Multiplets~20-30

s = singlet

To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure of this compound, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons, helping to trace the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This technique would be particularly useful in determining the conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the substituents. For instance, observing NOEs between the proton at C3 and specific protons on the piperidine ring would help to establish its axial or equatorial position.

The application of these techniques to substituted piperidines has been shown to be highly effective in elucidating their stereostructure. scielo.br

The this compound molecule possesses several dynamic features that can be investigated using variable-temperature (dynamic) NMR studies. The two main processes of interest are the ring inversion of the piperidine moiety and the restricted rotation around the amide C-N bond.

The piperidine ring typically undergoes a rapid chair-to-chair interconversion at room temperature. researchgate.net Lowering the temperature would slow down this process, potentially leading to the observation of separate signals for the axial and equatorial protons. The coalescence temperature could then be used to calculate the free energy barrier for the ring inversion. For N-methylpiperidine, the inversion barrier is around 49.8 kJ/mol. researchgate.net

Furthermore, the partial double bond character of the amide C-N bond restricts rotation, leading to the possible existence of rotamers. niscpr.res.in In N-methoxy-N-methyl amides, this restricted rotation can lead to broadening of the N-methyl and N-methoxy signals in the ¹H NMR spectrum at room temperature. niscpr.res.in By acquiring spectra at different temperatures, the rotational barrier can be determined. For ortho-substituted N-methoxy-N-methyl benzamides, this barrier is significant enough to observe distinct rotamers at room temperature. niscpr.res.in

Advanced Mass Spectrometry for this compound and its Derivatives

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of this compound. After ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

Based on studies of similar amides and piperidine alkaloids, a characteristic fragmentation would be the cleavage of the amide bond. nih.gov This would likely result in the formation of a piperidine-3-carbonyl cation and the neutral loss of N-methoxy-N-methylamine. Other potential fragmentation pathways include the cleavage of the piperidine ring. The analysis of these fragmentation patterns provides a "fingerprint" that can be used for the identification and structural confirmation of the molecule and its derivatives. nih.gov

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
173.13112.0761.06 (CH₅NO)Piperidine-3-carbonyl cation
173.1384.0889.05 (C₃H₇NO₂)Protonated piperidine
112.0784.0828.00 (CO)Protonated piperidine

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. This confirmation of the elemental formula is a critical step in the identification of the compound. HRMS is a standard technique used in the characterization of novel piperidine derivatives. acs.org

X-ray Crystallography and Solid-State Structural Analysis of this compound

While NMR provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise picture of the molecule's conformation and intermolecular interactions in the solid state. Although no crystal structure for this compound is currently available in the public domain, we can infer its likely solid-state characteristics from related structures.

Molecular Conformation and Intermolecular Interactions

A definitive understanding of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction. Such analysis would elucidate the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the N-methoxy-N-methylcarboxamide (Weinreb amide) substituent at the 3-position would also be determined, including the torsion angles that define its spatial relationship with the ring.

Furthermore, crystallographic data would reveal the nature and geometry of any intermolecular interactions. Hydrogen bonding is a potential key interaction, likely involving the nitrogen atom of the piperidine ring or the oxygen atoms of the carboxamide group acting as acceptors, and C-H donors from neighboring molecules. The possibility of π-stacking interactions is not anticipated for this molecule due to the absence of aromatic rings. Analysis of the crystal packing would provide insight into how these non-covalent forces direct the formation of the supramolecular architecture.

Polymorphism and Crystal Engineering Considerations

The existence of polymorphism, where a compound crystallizes into multiple distinct solid-state forms, is a critical consideration for any pharmaceutical or materials science application. To date, no studies have been published on the polymorphic behavior of this compound.

A systematic polymorph screen would be the first step in such an investigation. This would involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify any different crystalline forms. Each potential polymorph would then require characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique physical properties.

From a crystal engineering perspective, understanding the primary intermolecular interactions, as identified through single-crystal X-ray diffraction, would allow for a rational approach to designing co-crystals or modifying crystallization conditions to favor a specific polymorphic form with desired properties.

Vibrational Spectroscopy (IR and Raman) for this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of a molecule, providing a fingerprint of its structure and bonding. A full analysis for this compound would require the acquisition of both IR and Raman spectra.

Functional Group Identification and Band Assignments

The interpretation of the vibrational spectra would involve assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular motions. This process is typically aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and their corresponding atomic displacements.

Key functional groups expected to give rise to characteristic bands in the spectra of this compound are outlined in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C=O (Amide)Stretching1680 - 1630
C-N (Amide)Stretching1420 - 1250
N-O (Methoxyamine)Stretching1050 - 850
C-H (Aliphatic)Stretching3000 - 2850
C-H (Aliphatic)Bending1470 - 1350

Note: These are general ranges and the precise positions of the bands for this compound would need to be determined experimentally and computationally.

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy can also be a sensitive probe of molecular conformation. Different spatial arrangements of the atoms (conformers) can lead to subtle shifts in the vibrational frequencies. For this compound, this would be particularly relevant for studying the piperidine ring puckering and the rotational orientation of the carboxamide substituent.

By comparing the experimental spectra with the calculated spectra for different possible low-energy conformers, it would be possible to deduce the predominant conformation in the solid state or in solution. Temperature-dependent spectroscopic studies could also provide information on the energetic differences between conformers.

Computational and Theoretical Investigations of N Methoxy N Methylpiperidine 3 Carboxamide

Quantum Chemical Calculations of N-methoxy-N-methylpiperidine-3-carboxamideresearchgate.netmiamioh.edu

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the molecular structure and properties of N-methoxy-N-methylpiperidine-3-carboxamide. nih.gov These calculations provide a theoretical framework to understand the molecule's behavior at a subatomic level.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals govern the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Theoretical calculations would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized around the more electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electrophilic centers, such as the carbonyl carbon, suggesting these are the probable sites for nucleophilic attack. The energy of these orbitals can be calculated to predict the molecule's ionization potential and electron affinity.

Table 1: Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO 1.23

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ipb.pt These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts, when compared to experimental data, can help confirm the structure and stereochemistry of the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. biorxiv.org This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum would show characteristic peaks for the C=O stretching of the amide, C-N stretching, and C-H stretching vibrations, which can be compared with experimental IR spectra for structural verification. researchgate.net

Mass Spectrometry Fragmentation: While direct prediction of mass spectrometry fragmentation patterns is complex, computational methods can be used to calculate the energies of potential fragment ions. miamioh.edu By determining the relative stabilities of different fragments, it is possible to predict the most likely fragmentation pathways that would be observed in an experimental mass spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value
1H NMR Chemical Shift (ppm) - OCH3 3.65
1H NMR Chemical Shift (ppm) - NCH3 3.10
13C NMR Chemical Shift (ppm) - C=O 172.4
IR Vibrational Frequency (cm-1) - C=O Stretch 1680

Note: These are hypothetical values based on typical computational predictions for molecules with similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the piperidine (B6355638) ring and the rotation around the amide bond mean that this compound can exist in multiple conformations.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. researchgate.net For this compound, this would involve investigating the chair, boat, and twist-boat conformations of the piperidine ring, as well as the orientation of the carboxamide substituent (axial vs. equatorial). rsc.orgresearchgate.net The relative energies of these conformers determine their populations at a given temperature. Quantum chemical calculations can provide accurate energy differences between these conformers.

The conformation and reactivity of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. mdpi.com By explicitly including solvent molecules in the simulation, it is possible to observe how solvent-solute interactions, such as hydrogen bonding, affect the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer. MD simulations also provide insights into the dynamic behavior of the molecule, including conformational transitions and solvent accessibility to reactive sites.

Reaction Modeling and Transition State Characterization for this compound

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. This involves locating the transition state structure for a given reaction and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For example, the hydrolysis of the amide bond could be modeled. This would involve calculating the structures and energies of the reactants, the transition state for nucleophilic attack by water or hydroxide (B78521), and the products. Such studies can help in understanding the stability of the compound and predicting its reactivity under different conditions.

Table 3: List of Compounds Mentioned

Compound Name

Elucidation of Reaction Mechanisms via Computational Approaches

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. acs.org This allows for the identification of transition states, intermediates, and the lowest energy pathways from reactants to products. For a molecule such as this compound, several reaction mechanisms could be computationally explored.

One area of significant interest is the reactivity of the N-methoxy-N-methylamide (Weinreb amide) moiety. This functional group is well-known for its ability to react with organometallic reagents to form ketones. A hypothetical computational study could investigate the mechanism of nucleophilic addition to the carbonyl carbon. DFT calculations could be used to model the approach of a nucleophile, such as a Grignard reagent, to the amide. The calculations would aim to locate the transition state for the formation of a tetrahedral intermediate. Key parameters that would be determined include the activation energy of this step and the geometry of the transition state structure, revealing the bond-forming and bond-breaking processes at a molecular level.

To illustrate the type of data generated from such a study, the following table presents hypothetical activation energies for two competing reaction pathways, calculated using a common DFT functional like B3LYP with a suitable basis set.

Reaction PathwayHypothetical Activation Energy (kcal/mol)
Nucleophilic attack at the amide carbonyl15.2
Protonation of the piperidine nitrogen8.5

This table is for illustrative purposes and the values are not derived from experimental data.

Prediction of Kinetic and Thermodynamic Data

Beyond elucidating reaction pathways, computational chemistry is a valuable tool for predicting quantitative kinetic and thermodynamic data. By calculating the energies of reactants, transition states, and products, it is possible to estimate reaction rates and equilibrium constants.

Thermodynamic data, such as the standard enthalpy of reaction (ΔH°), standard Gibbs free energy of reaction (ΔG°), and standard entropy of reaction (ΔS°), can be calculated. These values indicate whether a reaction is exothermic or endothermic, spontaneous or non-spontaneous. For instance, a computational study could predict the thermodynamics of the hydrolysis of the amide bond in this compound.

Kinetic data can be derived from the calculated activation energies (Ea) using transition state theory. The Arrhenius equation can then be used to estimate the rate constant (k) at a given temperature. This predictive capability is crucial for understanding how reaction conditions might influence the outcome of a chemical transformation. For example, by calculating the activation energies for different competing pathways, chemists can predict which product is likely to be favored under kinetic control.

The following interactive table provides an example of the kind of kinetic and thermodynamic data that could be generated for a hypothetical reaction involving this compound.

ParameterHypothetical Value
Activation Energy (Ea)22.5 kcal/mol
Enthalpy of Reaction (ΔH°)-12.8 kcal/mol
Gibbs Free Energy of Reaction (ΔG°)-15.1 kcal/mol
Entropy of Reaction (ΔS°)7.7 cal/(mol·K)

This table contains hypothetical data for illustrative purposes and does not represent measured values.

Through these computational and theoretical investigations, a detailed and quantitative understanding of the chemical behavior of this compound can be developed, providing a solid foundation for its practical application in organic synthesis.

Derivatization Strategies and Analogue Synthesis Based on N Methoxy N Methylpiperidine 3 Carboxamide

Chemical Modifications at the Carboxamide Nitrogen and Oxygen

The Weinreb amide (N-methoxy-N-methylamide) is a key functional group in the title compound, known for its utility in forming ketones from organometallic reagents. However, the broader carboxamide functionality at the 3-position of the piperidine (B6355638) ring offers significant opportunities for derivatization at the nitrogen and oxygen atoms, allowing for the introduction of diverse substituents and the exploration of bioisosteric replacements.

A primary strategy for creating analogues of piperidine-3-carboxamide involves the introduction of various substituents on the carboxamide nitrogen. This is typically achieved through standard amide coupling reactions between a piperidine-3-carboxylic acid derivative and a diverse range of primary or secondary amines.

Research has demonstrated the synthesis of numerous N-aryl and N-alkyl piperidine-3-carboxamide analogues. For example, a series of derivatives were prepared by coupling Boc-nipecotic acid with various anilines, followed by further modifications. nih.gov A common synthetic route involves activating the carboxylic acid of an N-protected piperidine-3-carboxylic acid with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by reaction with a desired amine. nih.govmdpi.com This methodology allows for the systematic introduction of a wide variety of functional groups to probe steric and electronic effects.

Table 1: Examples of N-Substituents Introduced onto the Piperidine-3-carboxamide Scaffold This table is interactive. Click on the headers to sort.

R Group (Substituent on Carboxamide Nitrogen) Precursor Amine Coupling Method Reference
2-Methylbenzyl 2-Methylbenzylamine EDCI, DMAP mdpi.com
3-Methoxybenzyl 3-Methoxybenzylamine EDCI, DMAP mdpi.com
3-Bromobenzyl 3-Bromobenzylamine EDCI, DMAP mdpi.com
Phenyl (with further modifications) Various anilines HATU, DIPEA nih.gov

This approach facilitates the creation of large libraries of compounds from a common piperidine-3-carboxylic acid intermediate, enabling extensive exploration of chemical space.

In chemical and materials science, replacing the amide bond with a bioisostere—a different functional group with similar steric and electronic properties—is a valuable strategy for modifying a molecule's characteristics, such as conformational rigidity, metabolic stability, and hydrogen bonding patterns. nih.gov While the term "bioisostere" originates from medicinal chemistry, the concept is applied more broadly to modulate physicochemical properties. Amide groups are susceptible to hydrolysis, and their replacement can enhance chemical stability. nih.govdrughunter.com

Heterocyclic rings are common non-classical bioisosteres for the amide group because they can mimic its geometry and hydrogen-bonding capabilities while often imparting greater rigidity and stability. drughunter.comcambridgemedchemconsulting.com The 1,2,3-triazole ring, for instance, is a well-established amide surrogate that can be synthesized via copper-catalyzed azide-alkyne cycloaddition. nih.govcambridgemedchemconsulting.com Other heterocycles like oxadiazoles, imidazoles, and oxazoles can also serve as effective replacements, locking the geometry to mimic either the cis or trans amide conformation. nih.govcambridgemedchemconsulting.com In one specific example related to the core scaffold, piperidine carboxamides have been cyclized into piperidin-3-yl-oxathiazol-2-ones, demonstrating a transformation of the amide into a different heterocyclic system. researchgate.net

Another approach is the use of a trifluoroethylamine group, where the electronegative trifluoroethyl moiety mimics the carbonyl group of the amide. drughunter.com This substitution can alter the electronic properties and basicity of the adjacent amine. drughunter.com

Table 2: Common Amide Bioisosteres and Their General Features This table is interactive. Click on the headers to sort.

Bioisostere Key Features Potential Advantages Reference
1,2,3-Triazole Planar, aromatic, stable to hydrolysis and oxidation Mimics amide planarity, synthetically accessible nih.govcambridgemedchemconsulting.com
Oxadiazole (1,2,4- and 1,3,4-isomers) Planar, contains H-bond acceptors Can lock geometry, metabolically stable nih.govcambridgemedchemconsulting.com
Fluoroalkenes Non-hydrolyzable, can mimic peptide bond geometry Increased stability, defined stereochemistry nih.gov
Trifluoroethylamine Electronegative CF3 group mimics carbonyl, reduced amine basicity Enhanced metabolic stability drughunter.com

The choice of a suitable isostere depends on the specific properties being targeted, such as conformational constraint, polarity, and chemical robustness.

Functionalization of the Piperidine Ring of N-methoxy-N-methylpiperidine-3-carboxamide

Direct modification of the piperidine ring is a powerful method for generating structural diversity. These strategies focus on the site-selective introduction of substituents and the control of stereochemistry.

Achieving regioselectivity in the functionalization of a piperidine ring can be challenging due to the presence of multiple similar C-H bonds. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have provided solutions to this problem. The choice of catalyst and the nature of the nitrogen protecting group can direct functionalization to specific positions (C2, C3, or C4) of the piperidine ring. nih.govresearchgate.net

For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at different positions. nih.gov

C2 Functionalization: This position is electronically activated by the adjacent nitrogen atom. Using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst can selectively generate 2-substituted analogues. nih.govdntb.gov.ua

C4 Functionalization: The C4 position is sterically more accessible but less electronically activated than C2. nih.gov Functionalization at this site can be achieved by using specific N-acyl protecting groups in combination with catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄, which overrides the electronic preference for the C2 position. nih.govdntb.gov.ua

C3 Functionalization: The C3 position is electronically deactivated by the inductive electron-withdrawing effect of the nitrogen, making direct C-H activation difficult. nih.gov An indirect approach is often employed, such as the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regioselective ring-opening of the cyclopropane (B1198618) to yield the 3-substituted product. nih.govresearchgate.net

These advanced methods provide precise control over the location of new substituents on the piperidine core.

The introduction of chiral centers into the piperidine ring can significantly impact a molecule's three-dimensional structure and properties. thieme-connect.com Several strategies exist for synthesizing enantiomerically enriched piperidines.

One effective method is the kinetic resolution of a racemic mixture. For example, N-Boc-spirocyclic 2-arylpiperidines have been resolved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org This process involves the selective deprotonation of one enantiomer, which can then be trapped with an electrophile, allowing for the separation of the fast-reacting and slow-reacting enantiomers. rsc.org

Chemo-enzymatic methods offer another powerful route. A versatile chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This process utilizes enzymes for key stereoselective transformations, providing access to chiral piperidines under mild conditions. nih.gov

Furthermore, asymmetric synthesis can be achieved through metal-catalyzed cyclization reactions using chiral ligands or catalysts. nih.gov For example, enantioselective oxidative amination of non-activated alkenes has been accomplished using a palladium catalyst with a novel pyridine-oxazoline ligand to form substituted piperidines. nih.gov The stereochemistry of piperidine scaffolds is a critical consideration in modern chemistry, and these methods provide essential tools for its control. thieme-connect.comresearchgate.net

Synthesis of this compound Analogues with Varied Side Chains

The synthesis of analogues with varied side chains on the piperidine ring is a cornerstone of library development. These strategies often rely on building the piperidine ring from acyclic precursors or functionalizing a pre-existing piperidine core.

One common approach is the hydrogenation of substituted pyridine (B92270) precursors. nih.gov A wide variety of substituted pyridines are commercially available or readily synthesized, and their reduction, often using transition metal catalysts like rhodium or palladium, can yield polysubstituted piperidines. nih.gov The conditions for hydrogenation can be tuned to control the stereochemical outcome.

Multi-component reactions (MCRs) provide an efficient means to construct complex piperidine derivatives in a single step from simple starting materials. mdpi.com For example, a one-pot, five-component reaction using aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) has been developed for the diastereoselective synthesis of polysubstituted 2-piperidinones, which are valuable piperidine precursors. nih.gov

For adding side chains to a pre-existing piperidine-3-carboxamide scaffold, cross-coupling reactions are frequently employed. Suzuki coupling reactions, for instance, have been used to attach various heterocyclic boronic acids to an aryl group on the piperidine-3-carboxamide core, thereby generating analogues with diverse side chains at specific positions. nih.gov Similarly, intramolecular cyclization of carefully designed acyclic precursors is another major route to forming the piperidine ring with desired substituents already in place. nih.gov These varied synthetic strategies enable the creation of a vast chemical space around the this compound core structure. ajchem-a.com

Homologation and Chain Extension Strategies

Homologation and chain extension are key strategies for modifying the piperidine core or its substituents to optimize spatial orientation and interaction with biological targets. These modifications can involve adding methylene (B1212753) units (-CH2-) to existing side chains or introducing new, longer chains at various positions on the piperidine ring.

One common approach involves the N-alkylation of the piperidine nitrogen. For the parent compound, this position is unsubstituted, offering a prime site for introducing alkyl chains of varying lengths. This can be achieved through standard reductive amination procedures or by direct alkylation with alkyl halides.

Another strategy focuses on the C4 position of the piperidine ring, adjacent to the carboxamide group. Functionalization at this position can be achieved through various synthetic routes, often starting from a protected piperidone precursor. Chain extension could involve Wittig-type reactions to introduce carbon-carbon double bonds, which can then be subsequently reduced to yield saturated alkyl chains.

Key Research Findings on Chain Extension:

In studies on related benzamide (B126) inhibitors, extending a chain length on a substituent was found to be moderately tolerated in terms of biological activity. nih.gov

Synthetic methods for related piperidine-3-carboxylate esters involve multi-step processes where chain structures are built prior to the formation and N-methylation of the piperidine ring itself. google.com

The following table outlines potential chain extension strategies applicable to the this compound core.

StrategyPosition of ModificationReagents/ConditionsExpected Outcome
N-AlkylationPiperidine Nitrogen (N1)Alkyl halide, base (e.g., K2CO3)Introduction of a simple alkyl chain at the N1 position.
Reductive AminationPiperidine Nitrogen (N1)Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3)Introduction of substituted alkyl chains at the N1 position.
Wittig ReactionC4 Position (from a precursor)Phosphonium ylideIntroduction of an alkene for further modification/extension.

Incorporation of Heterocyclic or Aromatic Moieties

Introducing heterocyclic or aromatic rings can significantly alter the pharmacological profile of a molecule by providing opportunities for additional binding interactions, such as pi-stacking or hydrogen bonding, and by modifying physicochemical properties like solubility and metabolic stability.

N-Arylation of the Piperidine Ring: The secondary amine of the piperidine ring is a key site for introducing aromatic systems. This is commonly achieved through Buchwald-Hartwig amination, which allows for the coupling of the piperidine nitrogen with a wide range of aryl or heteroaryl halides.

Modification of the Carboxamide: While the N-methoxy-N-methylamide (Weinreb amide) is a stable and useful synthetic handle, it can be replaced to incorporate other moieties. researchgate.net For instance, the carboxylic acid precursor to the Weinreb amide can be coupled with various heterocyclic amines using standard peptide coupling agents (e.g., HATU, HOBt). This approach has been used in the development of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity. nih.gov

Incorporation at Other Ring Positions: Aromatic or heterocyclic groups can also be appended to other positions of the piperidine ring, often requiring a more complex multi-step synthesis starting from different precursors. For example, in the synthesis of morphine analogues, a 3-methoxyphenyl (B12655295) group was incorporated at the C4 position of a piperidine-3-carboxylate scaffold. google.com

Examples from Research:

Studies on carbonic anhydrase inhibitors have involved the synthesis of derivatives incorporating thieno[3,2-b]pyrrole-5-carboxamide and furo[3,2-b]pyrrole-5-carboxamide moieties. nih.gov

In a series of choline (B1196258) transporter inhibitors, moving an N-methylpiperidine substituent from the 4-position to the 3-position of a linked aromatic ring was tolerated, though it resulted in reduced activity. nih.gov

Structure-Reactivity Relationships in this compound Derivatives (Chemical Context)

The chemical reactivity of this compound and its derivatives is largely dictated by the interplay between the piperidine ring and the Weinreb amide group. Structural modifications can influence reaction outcomes, kinetics, and the spectroscopic properties of the molecule.

Impact of Structural Changes on Reaction Kinetics

The Weinreb amide is known for its particular reactivity profile. It readily reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones upon acidic workup. A key feature of this reaction is the formation of a stable, chelated five-membered ring intermediate. This intermediate is resistant to further nucleophilic attack, thus preventing the over-addition that often leads to tertiary alcohols when using other carboxylic acid derivatives like esters or acid chlorides. researchgate.netresearchgate.net

Steric Hindrance: The kinetics of reactions at the Weinreb amide carbonyl are sensitive to steric hindrance. Introducing bulky substituents on the piperidine ring, particularly at the adjacent C2 and C4 positions, can impede the approach of nucleophiles to the carbonyl carbon. This steric crowding would be expected to decrease the reaction rate.

Electronic Effects: The electron-donating character of the piperidine nitrogen can influence the electrophilicity of the amide carbonyl. N-acylation or N-arylation of the piperidine nitrogen with an electron-withdrawing group would decrease the electron density on the nitrogen. This effect could be transmitted inductively, making the amide carbonyl slightly more electrophilic and potentially increasing its reactivity toward nucleophiles.

The following table provides a hypothetical correlation between structural changes and expected reaction kinetics for the addition of a Grignard reagent.

Structural ModificationExpected Impact on Reaction RateRationale
Bulky substituent at C2/C4DecreaseIncreased steric hindrance around the carbonyl group.
N-Acylation with an electron-withdrawing groupIncreaseReduced electron-donating effect of the piperidine nitrogen, increasing carbonyl electrophilicity.
N-Alkylation with an electron-donating groupDecreaseEnhanced electron-donating effect of the piperidine nitrogen, decreasing carbonyl electrophilicity.

Correlation between Structure and Spectroscopic Signatures

The spectroscopic properties of this compound derivatives provide valuable information about their structure. Specific correlations can be drawn between structural features and their signatures in NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy: The core structure has characteristic NMR signals. The N-methoxy (-OCH3) and N-methyl (-NCH3) groups of the Weinreb amide typically appear as sharp singlets in the ¹H NMR spectrum around 3.7 ppm and 3.2 ppm, respectively. The protons on the piperidine ring produce a complex set of multiplets in the aliphatic region.

Derivatization at the Piperidine Nitrogen: Adding a substituent to the piperidine nitrogen will cause significant chemical shift changes for the adjacent protons at C2 and C6. For example, N-benzylation would introduce new signals in the aromatic region of the spectrum.

Incorporation of Aromatic Moieties: Attaching an aromatic ring elsewhere, such as at the C4 position, will result in characteristic aromatic proton signals (typically δ 7-8 ppm) and corresponding ¹³C signals. The electronic nature of the substituent on the aromatic ring can fine-tune these chemical shifts. nih.gov

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, typically found in the range of 1630-1680 cm⁻¹.

Impact of Ring Conformation: The exact frequency of the C=O stretch can be influenced by the conformation of the piperidine ring and the orientation of the carboxamide group (axial vs. equatorial).

Effect of N-Substitution: N-acylation of the piperidine nitrogen with an electron-withdrawing group may cause a slight shift of the C=O band to a higher wavenumber (frequency) due to a decrease in electron donation to the carbonyl group. Conversely, introducing strongly electron-donating groups could shift it to a lower wavenumber. Detailed spectroscopic studies on related carboxamide derivatives show how different vibrational modes can be assigned using techniques like Potential Energy Distribution (PED) analysis. uantwerpen.be

The table below summarizes the expected spectroscopic signatures for the core compound and a potential derivative.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Signal (cm⁻¹)
This compound~3.7 (s, 3H, -OCH3), ~3.2 (s, 3H, -NCH3), 1.5-3.0 (m, piperidine H's)~170 (C=O), ~61 (-OCH3), ~32 (-NCH3)~1660 (C=O stretch)
1-Benzoyl-N-methoxy-N-methylpiperidine-3-carboxamide7.2-7.5 (m, 5H, Ar-H), ~3.7 (s, 3H, -OCH3), ~3.2 (s, 3H, -NCH3)~170 (Amide C=O), ~168 (Benzoyl C=O), 127-135 (Ar-C)~1665 (Amide C=O), ~1635 (Benzoyl C=O)

N Methoxy N Methylpiperidine 3 Carboxamide As a Versatile Chemical Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules (Non-Prohibited End Products)

N-methoxy-N-methylpiperidine-3-carboxamide serves as a valuable building block in the synthesis of complex heterocyclic structures. Its utility has been demonstrated in the preparation of tricyclic heterocyclic compounds, which are of interest in medicinal chemistry.

A key application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. google.comgoogle.com In a patented synthetic route, this piperidine (B6355638) derivative is used as a key intermediate to construct a portion of a larger tricyclic molecule. The process involves the reaction of this compound with other reagents to yield a yellow amorphous solid, which is a precursor to the final tricyclic heterocyclic compound. google.comgoogle.com This application highlights the role of this compound in providing the piperidine core structure, which is a common motif in many biologically active compounds.

Below is a table summarizing the key reactants and the product in this synthesis:

Reactant 1Reactant 2ProductApplication of Product
This compoundNot specified in abstractTricyclic heterocyclic compoundJAK inhibitor

Application in Multi-Component Reactions

Based on publicly available scientific literature, no specific applications of this compound in multi-component reactions have been identified. While piperidine derivatives, in general, are utilized in such reactions, there is no direct evidence of this specific compound's involvement. mdpi.comtaylorfrancis.com

Role in Total Synthesis of Natural Products or Designed Scaffolds (if non-biological use)

While the synthesis of this compound has been a target in academic research, its specific application as a building block in the total synthesis of natural products or other designed scaffolds for non-biological use is not well-documented in the available literature.

This compound in Catalyst or Ligand Design

There is no information in the scientific literature to suggest that this compound has been utilized in catalyst or ligand design.

Incorporation into Chiral Ligands for Asymmetric Catalysis

No instances of this compound being incorporated into chiral ligands for asymmetric catalysis have been found in the reviewed literature. The design of chiral ligands often involves specific structural features to induce enantioselectivity, and while piperidine scaffolds are used, the N-methoxy-N-methyl-3-carboxamide substitution pattern has not been reported in this context. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for N Methoxy N Methylpiperidine 3 Carboxamide Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-methoxy-N-methylpiperidine-3-carboxamide and its derivatives will increasingly focus on efficiency, sustainability, and atom economy. Research is moving beyond traditional multi-step sequences that often require protecting groups and harsh reagents.

For the Piperidine (B6355638) Core: Emerging strategies for constructing the piperidine ring emphasize greener and more direct approaches. One promising avenue is the electroreductive cyclization of imines with dihaloalkanes in flow microreactors, a method that avoids toxic reagents and allows for efficient, continuous production. nih.govresearchgate.net Another sustainable approach involves the hydrogenation of pyridine (B92270) precursors, with advancements focusing on milder conditions, such as using borane-ammonia as a hydrogen source with a ruthenium catalyst or employing heterogeneous catalysts like Rhodium-on-carbon (Rh/C) in aqueous media. organic-chemistry.org

For the Weinreb Amide Moiety: The formation of the Weinreb amide from the corresponding piperidine-3-carboxylic acid is also a target for sustainable innovation. While classic methods rely on expensive or hazardous coupling reagents, newer protocols aim for one-pot syntheses from carboxylic acids that minimize waste and improve efficiency. unito.itmychemblog.com The development of catalytic methods that avoid stoichiometric activators represents a significant goal in this area.

The following table summarizes some of the modern and sustainable synthetic methods applicable to the synthesis of the this compound framework.

Synthetic TargetMethodologyKey Advantages
Piperidine Ring Electroreductive CyclizationGreen chemistry (avoids toxic reagents), suitable for flow synthesis. nih.govresearchgate.net
Catalytic Hydrogenation of PyridinesHigh atom economy, uses readily available starting materials. organic-chemistry.orgwikipedia.org
Iridium-Catalyzed N-HeterocyclizationDirect formation of cyclic amines from primary amines and diols. organic-chemistry.org
Weinreb Amide Acyl Mesylate IntermediateAvoids expensive coupling agents for sterically hindered acids. unito.it
One-Pot Carboxylic Acid ActivationReduces the number of synthetic steps and minimizes waste. researchgate.net

Exploration of Uncharted Reactivity Pathways

The primary and well-established role of the Weinreb amide is to act as an excellent acylating agent, reacting with organometallic reagents to form ketones without the common problem of over-addition. researchgate.netrsc.orgorientjchem.org However, future research can explore less common or "uncharted" reaction pathways for this compound.

Non-Classical Wittig Reaction: The Weinreb amide can undergo a non-classical Wittig reaction with alkylidenetriphenylphosphoranes to yield ketones. nih.govacs.org This pathway is significant as it avoids the use of highly reactive and often functionally intolerant organometallic reagents, opening up new avenues for synthesizing complex ketones. acs.org

Base-Induced Elimination: An unusual reactivity mode involves a base-induced E2 elimination, which generates formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net While often considered a side reaction, this pathway could be harnessed for novel transformations, effectively using the molecule as a hydroxymethyl transfer agent. researchgate.net

Piperidine Ring Reactivity: The piperidine nitrogen atom is basic and nucleophilic, allowing it to participate in a wide range of reactions. solubilityofthings.comambeed.com Furthermore, the ring's chair conformation influences the stereochemical outcome of reactions at the ring carbons. wikipedia.org The interplay between the reactivity of the piperidine nitrogen and the Weinreb amide at the 3-position could be exploited for complex intramolecular cyclizations or functionalizations, an area that remains largely unexplored.

Advanced Computational Predictions and High-Throughput Screening for Chemical Library Design

The this compound structure is an ideal starting point for the design and synthesis of chemical libraries for drug discovery. The piperidine ring is considered a "privileged scaffold"—a structural framework that is frequently found in biologically active compounds and can interact with a variety of protein targets. clinmedkaz.orgnih.govthieme-connect.com

Computational Design: Advanced computational tools are critical in modern drug discovery. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activities of virtual libraries of piperidine derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. tandfonline.comtandfonline.comresearchgate.net The three-dimensional, non-flat shape of the piperidine scaffold is a highly desirable feature for interacting with the complex binding sites of proteins, and computational analysis of shape diversity, for instance through Principal Moments of Inertia (PMI), can guide the design of fragment libraries that effectively explore 3D chemical space. nih.govwhiterose.ac.uk

High-Throughput Synthesis: The true power of this compound lies in its role as a versatile intermediate for high-throughput synthesis. The Weinreb amide is a reliable chemical handle that can be reacted with a vast array of different Grignard or organolithium reagents. This allows for the rapid creation of a large and diverse library of ketone derivatives from a single common precursor, a process known as parallel synthesis. rsc.org This efficiency is crucial for generating the thousands of compounds needed for high-throughput screening campaigns to identify new drug leads.

The table below outlines the contribution of each part of the molecule to its utility in chemical library design.

Molecular ComponentRole in Library Design
Piperidine Scaffold Provides a 3D, "privileged" core structure with favorable drug-like properties. thieme-connect.comnih.gov
Weinreb Amide Acts as a versatile chemical handle for rapid diversification, enabling the synthesis of large libraries of ketone derivatives. rsc.org
Substituents Allows for fine-tuning of physicochemical properties, biological activity, and selectivity. thieme-connect.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The combination of modern synthetic methods with automation is revolutionizing chemical manufacturing. This compound and its related synthetic routes are exceptionally well-suited for integration into these next-generation platforms.

Flow chemistry, where reactions are performed in continuous streams within microreactors, offers superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch chemistry. acs.org Practical and highly diastereoselective continuous flow protocols have already been developed for the synthesis of functionalized piperidines. organic-chemistry.orgacs.orgacs.org Electrochemical methods in flow reactors, in particular, represent a green and efficient way to produce the piperidine core. nih.govresearchgate.net

Once the this compound core is synthesized, its conversion into a diverse library of products via the Weinreb amide reaction is highly amenable to automated synthesis platforms. The reliability and broad scope of this reaction allow for a "plug-and-play" approach, where a robotic system can systematically combine the core molecule with a pre-plated array of different organometallic reagents to generate a large library with minimal manual intervention.

Potential for this compound in Novel Chemical Technologies

Looking ahead, the utility of this compound extends beyond its role as a pharmaceutical intermediate. Its unique structural and reactive properties position it as a valuable component in emerging chemical technologies.

The robust and controllable reactivity of the Weinreb amide allows for the precise installation of the piperidine-3-carbonyl motif into larger, more complex systems. This could include its incorporation into functional polymers, where the piperidine moiety could influence material properties such as solubility or basicity, or its use in the construction of sophisticated molecular probes for chemical biology research.

Furthermore, the development of synthetic methods that allow for precise isotopic labeling, such as the flow electrochemistry-enabled synthesis of deuterated piperidines for NMR studies, highlights the potential for creating specialized derivatives for advanced analytical applications. nih.gov As automated and on-demand chemical synthesis becomes more prevalent, versatile and reliable building blocks like this compound will be indispensable for the rapid prototyping of novel molecules for a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methoxy-N-methylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves coupling reactions between piperidine-3-carboxylic acid derivatives and methoxy-methylamine groups. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and improve yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of activating agents) and temperature (0–25°C) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the piperidine ring conformation, methoxy group integration (δ 3.2–3.5 ppm), and carboxamide resonance (δ 7.5–8.0 ppm for NH) .
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of aerosols or vapors .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay validation : Cross-check results using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out interference from solvents or assay conditions .
  • Structural analogs : Compare activity profiles of derivatives (e.g., varying methoxy or methyl groups) to identify structure-activity relationships (SAR) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-dependent studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., piperidine-3-carboxylic acid) and quantify degradation kinetics .
  • Temperature control : Conduct accelerated stability studies at 40–60°C to predict shelf-life using Arrhenius equations .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) and identify steric/electronic clashes .
  • MD simulations : Analyze conformational flexibility of the piperidine ring and methoxy group to optimize ligand-protein interactions .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic liability to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.